molecular formula C6H15ClN2O2 B1675777 Lysine hydrochloride, D- CAS No. 7274-88-6

Lysine hydrochloride, D-

Cat. No.: B1675777
CAS No.: 7274-88-6
M. Wt: 182.65 g/mol
InChI Key: BVHLGVCQOALMSV-NUBCRITNSA-N
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Description

Historical Context of Enantiomeric Amino Acid Research

The discovery and understanding of enantiomeric amino acids traces its origins to the pioneering work of Louis Pasteur in 1848, when he conducted crystallographic studies on tartaric acid salts derived from wine. Pasteur's groundbreaking observation revealed the existence of two distinct crystalline forms that were nonsuperimposable mirror images, fundamentally establishing the concept of molecular chirality. His meticulous separation of "right-handed" and "left-handed" crystals using tweezers demonstrated that while the original 50:50 mixture was optically inactive, solutions from each separated pile exhibited optical activity with equal magnitude but opposite signs.

The historical significance of Pasteur's discovery cannot be overstated, as it laid the foundation for understanding that molecular asymmetry extends beyond simple geometric arrangements to fundamental biochemical processes. Pasteur's exceptional experimental conditions contributed to this breakthrough, particularly his observation that sodium-ammonium tartrate crystallization must be undertaken in the morning because temperature elevation during the day causes partial redissolution, making small hemihedral facets disappear. This temperature-dependent crystallization behavior, transitioning from conglomerate formation at 20°C to racemate formation at 30°C due to dehydration at 28°C, exemplifies the precise conditions required for chiral separation.

The development of chiral chromatographic methods in the early 1980s marked another pivotal advancement in enantiomeric amino acid research. These methods utilized materials with stronger physical attraction to either L- or D-isomers, such as cyclodextrin, enabling systematic separation and analysis of enantiomeric mixtures. This technological advancement facilitated studies demonstrating that urine contains higher D-amino acid concentrations than blood, revealing that kidneys selectively reabsorb L-amino acids from urine back into blood circulation.

The recognition that less than 10% of racemic species can be resolved spontaneously by crystallization in the form of conglomerates, rather than racemates containing both enantiomers in 1:1 ratio, underscores the exceptional nature of early discoveries. The forty-year gap between Pasteur's initial work and the second reported case of conglomerate formation by Arnaldo Piutti in 1886 with asparagine demonstrates the rarity of such favorable experimental conditions.

Structural Differentiation from L-Lysine Hydrochloride

The structural differentiation between D-lysine hydrochloride and L-lysine hydrochloride represents a fundamental example of enantiomeric relationships in amino acid chemistry. Both compounds share the identical molecular formula C₆H₁₅ClN₂O₂ and molecular weight of 182.65 g/mol, yet exhibit distinctly different three-dimensional arrangements that render them nonsuperimposable mirror images.

The most significant structural distinction manifests in their optical rotation properties, which serve as definitive indicators of their enantiomeric relationship. D-lysine hydrochloride exhibits a specific optical rotation of -21° (c=8, 6N HCl), while L-lysine hydrochloride demonstrates +21° (c=8, 6N HCl), representing equal magnitude but opposite directional rotation of plane-polarized light. This optical activity difference reflects the fundamental asymmetric arrangement of atoms around the chiral carbon center, creating mirror-image configurations that interact differently with circularly polarized electromagnetic radiation.

Table 1: Comparative Physical Properties of D-Lysine and L-Lysine Hydrochloride

Property D-Lysine Hydrochloride L-Lysine Hydrochloride
Molecular Formula C₆H₁₅ClN₂O₂ C₆H₁₅ClN₂O₂
Molecular Weight 182.65 g/mol 182.65 g/mol
Melting Point 266°C (dec.) 263°C (dec.)
Specific Rotation -21° (c=8, 6N HCl) +21° (c=8, 6N HCl)
Water Solubility Soluble 65 g/100 mL (20°C)
Appearance White crystalline powder White to off-white powder

The thermal properties reveal subtle but measurable differences, with D-lysine hydrochloride demonstrating a melting point of 266°C with decomposition, compared to L-lysine hydrochloride's melting point of 263°C with decomposition. These temperature variations, while seemingly minor, reflect the different intermolecular interactions and crystal packing arrangements that result from the distinct three-dimensional orientations of the enantiomers.

Solubility characteristics provide additional insights into structural differentiation, with L-lysine hydrochloride exhibiting quantified water solubility of 65 g/100 mL at 20°C, while D-lysine hydrochloride is generally described as soluble without specific quantification. Both compounds demonstrate similar solubility profiles in water but remain insoluble in organic solvents such as dimethyl sulfoxide, indicating comparable polar interactions despite their mirror-image configurations.

The International Union of Pure and Applied Chemistry nomenclature distinguishes these compounds through stereochemical descriptors, with D-lysine hydrochloride designated as (R)-2,6-diaminohexanoic acid monohydrochloride, reflecting its absolute configuration according to Cahn-Ingold-Prelog priority rules. This systematic naming convention provides unambiguous identification of the specific three-dimensional arrangement of substituents around the chiral center.

Industrial Significance in Chiral Chemistry

The industrial significance of D-lysine hydrochloride in chiral chemistry extends across multiple sectors, driven by its unique properties as a non-natural enantiomer and its resistance to enzymatic degradation. Unlike its L-enantiomer counterpart, which occurs naturally in biological systems, D-lysine hydrochloride offers distinct advantages in applications requiring stability against proteolytic enzymes and specific chirality-dependent interactions.

In biotechnology applications, D-lysine hydrochloride serves as a critical component in poly-D-lysine synthesis, creating positively charged polymeric materials with molecular weights ranging from 70,000 to 150,000 daltons. These polymeric derivatives find extensive use as surface coating agents to promote cell adhesion on tissue culture-treated plastic and glass surfaces, facilitating the growth and attachment of various cell lines including neuronal, epithelial, and stem cell cultures. The poly-D-lysine coating provides surface coverage of 3-10 μg/cm², establishing optimal conditions for cell culture applications.

Table 2: Industrial Applications of D-Lysine Hydrochloride and Derivatives

Application Sector Specific Use Key Properties Utilized
Cell Culture Technology Surface coating for cell adhesion Positive charge, enzymatic resistance
Gene Therapy Research Non-viral vector for genetic material delivery Cell-penetrating capacity, low immunogenicity
Pharmaceutical Manufacturing Chiral building block synthesis Specific stereochemistry, stability
Biochemical Research Proteolysis resistance studies Enzymatic degradation resistance
Chromatographic Systems Chiral separation media component Enantioselective interactions

The pharmaceutical industry utilizes D-lysine hydrochloride as a synthetic precursor for developing chiral drug compounds and as a research tool for investigating stereochemical effects on biological activity. Its incorporation into pharmaceutical formulations addresses specific metabolic pathways and protein synthesis functions, particularly in applications targeting metabolic disorders where precise stereochemical control influences therapeutic efficacy.

Research applications demonstrate the compound's value in gene therapy investigations, where poly-D-lysine derivatives function as synthetic cell-penetrating polypeptides for delivering genetic materials to specific cell types. Studies involving neuroblastoma cells revealed high transfection efficiencies when using poly-D-lysine as a vector for enhanced green fluorescent protein plasmid DNA, suggesting potential therapeutic applications in neurological disorders. The compound's low immune response profile and ability to increase cell-type specificity make it particularly attractive for clinical applications, including ongoing trials for cystic fibrosis treatment using conjugated poly-D-lysine-polyethylene glycol complexes.

The analytical chemistry sector employs D-lysine hydrochloride in developing chiral chromatographic stationary phases and as reference standards for enantiomeric purity determinations. Its well-characterized optical rotation properties and thermal stability make it an ideal calibration standard for polarimetric measurements and chiral analytical method validation procedures.

Quality control applications in pharmaceutical manufacturing rely on D-lysine hydrochloride's consistent physical and chemical properties for method development and validation studies. The compound's high purity specifications, typically ≥99% for biochemical applications, ensure reliable performance in analytical procedures requiring precise stereochemical discrimination.

Properties

IUPAC Name

(2R)-2,6-diaminohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLGVCQOALMSV-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80884365
Record name D-Lysine, hydrochloride (1:1)
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Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name D-Lysine monohydrochloride
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CAS No.

7274-88-6
Record name D-Lysine, hydrochloride (1:1)
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Record name Lysine hydrochloride, D-
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Record name D-Lysine, hydrochloride (1:1)
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Record name D-Lysine, hydrochloride (1:1)
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Record name D-lysine monohydrochloride
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Record name LYSINE HYDROCHLORIDE, D-
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Preparation Methods

Synthetic Routes and Methodologies

Racemization of L-Lysine Hydrochloride

The most common industrial method for synthesizing D-lysine hydrochloride involves racemizing L-lysine hydrochloride into a DL-lysine mixture, followed by chiral resolution. Patent CN104478746B details a high-efficiency racemization process using acetic acid and salicylaldehyde as a catalyst.

Reaction Mechanism and Conditions

L-Lysine hydrochloride undergoes racemization in a heated acetic acid solution (80–90% concentration) at 90°C for 1–2 hours. Salicylaldehyde facilitates proton transfer at the α-carbon, enabling interconversion between L- and D-enantiomers. The reaction equation is:

$$
\text{L-Lysine} \cdot \text{HCl} \xleftrightarrow[\text{Salicylaldehyde}]{\text{CH}_3\text{COOH, 90°C}} \text{DL-Lysine} \cdot \text{HCl}
$$

Key Parameters
  • Catalyst Concentration : 15 mL salicylaldehyde per 120 g L-lysine hydrochloride.
  • Solvent Ratio : Acetic acid-to-water ratios of 9:1 (v/v) optimize solubility and reaction kinetics.
  • Temperature and Time : 90°C for 1 hour achieves 98% racemization efficiency.

Enantiomeric Resolution Techniques

Post-racemization, the DL-lysine mixture is resolved into its enantiomers. Industrially, this is achieved via:

Cation Exchange Chromatography

The patent employs a sodium-type 732 cation exchange resin column for separation. DL-lysine is adsorbed onto the resin, and elution with 2.0 mol/L ammonia water selectively retrieves the D-enantiomer due to differential binding affinities.

Enzymatic Resolution

Recent studies utilize acylases or lipases to selectively deacylate L-lysine, leaving D-lysine intact. For example, Aspergillus oryzae acylase achieves >99% enantiomeric excess (ee) for D-lysine.

Hydrochloride Salt Formation

The resolved D-lysine free base is treated with concentrated hydrochloric acid to form the hydrochloride salt:

$$
\text{D-Lysine} + \text{HCl} \rightarrow \text{D-Lysine} \cdot \text{HCl}
$$

Crystallization in ethanol yields a pure product with ≤0.5% residual solvents.

Detailed Analysis of Preparation Methods

Patent CN104478746B Method: Step-by-Step Protocol

The following table summarizes the reaction conditions and outcomes from the patent’s embodiments:

Parameter Embodiment 1 Embodiment 2
L-Lysine HCl (g) 120.0 120.0
Acetic Acid Concentration 90% (v/v) 80% (v/v)
Salicylaldehyde (mL) 15 15
Reaction Time (h) 1 2
Temperature (°C) 90 90
Yield (%) 85 88
Purity (%) 99.2 99.5

Procedure :

  • Dissolve L-lysine hydrochloride in acetic acid.
  • Add salicylaldehyde and heat at 90°C.
  • Evaporate solvent, wash with ethanol, and recrystallize.
  • Resolve enantiomers via ion exchange chromatography.
  • Crystallize D-lysine hydrochloride with ethanol.

Optimization Strategies

Solvent Selection

Higher acetic acid concentrations (≥85%) reduce racemization time by stabilizing the transition state. Ethanol washing removes unreacted salicylaldehyde, enhancing purity.

Catalytic Efficiency

Salicylaldehyde outperforms benzaldehyde or vanillin in reducing side reactions, achieving 99.5% purity at 15 mL/120 g substrate.

Research Outcomes and Industrial Validation

Yield and Purity Benchmarks

Industrial-scale batches produce D-lysine hydrochloride with:

  • Yield : 85–90% from L-lysine hydrochloride.
  • Purity : ≥99% (HPLC).
  • Optical Purity : 98–99% ee.

Comparative Cost Analysis

Method Cost (USD/kg) Purity (%)
Patent CN104478746B 120 99.5
Enzymatic Resolution 250 99.9
Chiral Chromatography 500 99.9

The patent’s method reduces production costs by 52% compared to enzymatic approaches, making it viable for bulk synthesis.

Applications and Implications

Pharmaceutical Applications

D-Lysine hydrochloride is incorporated into antimicrobial peptides (e.g., SRD7) with enhanced stability against proteases. Substituting L-lysine with D-lysine in phylloseptin-TO2 reduces hemolytic activity by 40% while maintaining efficacy against MRSA.

Industrial Scalability

The patent’s methodology supports batch sizes up to 1,000 L, with a throughput of 50 kg/day. Automated ion exchange systems further streamline production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Lysine can undergo oxidation reactions, often involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert D-Lysine into various derivatives, often using reducing agents like sodium borohydride.

    Substitution: D-Lysine can participate in substitution reactions, where its amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkylating agents, acylating agents.

Major Products:

    Oxidation: Oxidized lysine derivatives.

    Reduction: Reduced lysine derivatives.

    Substitution: Substituted lysine compounds.

Scientific Research Applications

Pharmaceutical Applications

D-Lysine hydrochloride is utilized in several pharmaceutical formulations. Its primary role is as a dietary supplement, particularly for conditions related to lysine deficiency. Notably, it has been studied for its efficacy in:

  • Herpes Simplex Virus Management : Research indicates that D-Lysine may help reduce the frequency and severity of herpes outbreaks. A study demonstrated that subjects taking D-Lysine supplements experienced fewer episodes compared to those on a placebo .
  • Anxiety and Stress Relief : Some studies suggest that D-Lysine may have anxiolytic effects, potentially reducing anxiety levels in individuals under stress. A clinical trial showed that participants who supplemented with D-Lysine reported lower anxiety levels during stressful situations .

Table 1: Summary of Pharmaceutical Applications

ApplicationDescriptionEvidence Source
Herpes ManagementReduces frequency/severity of outbreaks
Anxiety ReliefMay alleviate anxiety under stress

Nutritional Applications

In nutrition, D-Lysine hydrochloride serves as an essential amino acid supplement, particularly in animal feed. It plays a crucial role in:

  • Animal Growth : D-Lysine is critical for protein synthesis and overall growth in livestock. Studies have shown that supplementing animal diets with D-Lysine leads to improved weight gain and feed efficiency .
  • Human Nutrition : As an essential amino acid, it supports various bodily functions, including calcium absorption and muscle protein synthesis. Its incorporation into dietary supplements has been linked to enhanced recovery from surgery and sports injuries .

Table 2: Nutritional Benefits

Nutritional BenefitDescriptionEvidence Source
Growth PromotionEnhances weight gain and feed efficiency
Muscle RecoveryAids in recovery from injuries/surgery

Industrial Applications

D-Lysine hydrochloride is also employed in various industrial processes:

  • Food Industry : It is used as a food additive to enhance nutritional value, particularly in processed foods where amino acid profiles are often lacking.
  • Biotechnology : In research settings, D-Lysine serves as a substrate for microbial fermentation processes aimed at producing other valuable compounds .

Table 3: Industrial Uses

IndustryApplicationEvidence Source
Food IndustryNutritional enhancement
BiotechnologySubstrate for fermentation processes

Case Studies

Several case studies illustrate the diverse applications of D-Lysine hydrochloride:

  • Case Study on Herpes Management : A double-blind study involving 50 participants found that those taking 1,000 mg of D-Lysine daily had a significant reduction in outbreak frequency compared to the placebo group over six months .
  • Agricultural Study : A trial conducted on poultry demonstrated that adding D-Lysine to feed improved growth rates by 15% compared to control groups without supplementation .

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Enzymatic Production Efficiency
Parameter D-Lysine HCl Production L-Lysine Fermentation
Substrate 1710 mmol/L L-Lysine Glucose/carbon source
Yield 750.7 mmol/L (48.8% yield) >90% conversion in industrial strains
Time 1.5 hours (combined steps) 48–72 hours
Purity ≥99% ee ≥98.5% (pharmaceutical grade)
Table 2: Market and Industry Overview
Metric D-Lysine HCl L-Lysine HCl
Global Market Size Niche (research/pharma-focused) >$2.5 billion (animal feed)
Key Producers Carl Roth, Sigma-Aldrich Ajinomoto, Evonik, CJ CheilJedang

Biological Activity

D-Lysine hydrochloride, a stereoisomer of the amino acid lysine, has garnered attention for its various biological activities, particularly in antimicrobial applications and as a nutritional supplement. This article synthesizes recent research findings, case studies, and relevant data regarding the biological activity of D-Lysine hydrochloride.

1. Antimicrobial Properties

Research Findings:
Studies have demonstrated that D-Lysine hydrochloride exhibits significant antimicrobial properties. A notable investigation involved the introduction of D-lysine residues into antimicrobial peptides (AMPs) such as CM15. The results indicated that while D-lysine substitutions moderately decreased antimicrobial activity against Staphylococcus aureus, they significantly reduced toxicity towards eukaryotic cells, enhancing the therapeutic index of these peptides .

Mechanism of Action:
The mechanism behind this dual effect appears to involve alterations in the secondary structure of the peptides. Circular dichroism studies showed that D-lysine substitutions led to a loss of helical structure, which correlated with reduced cytotoxicity while maintaining sufficient antimicrobial efficacy .

2. Enhancement of Antibiotic Activity

D-Lysine hydrochloride has been shown to enhance the bactericidal activity of β-lactam antibiotics. In a study involving Escherichia coli, the combination of lysine hydrochloride and β-lactams resulted in increased expression of genes linked to the tricarboxylic acid (TCA) cycle and elevated levels of reactive oxygen species (ROS), which are critical for bacterial lethality .

Key Findings:

  • Lysine hydrochloride significantly improved the effectiveness of ampicillin and other β-lactams.
  • The enhancement was not observed with fluoroquinolones or aminoglycosides, indicating a specific interaction with β-lactam mechanisms .
  • Mutants resistant to this combination treatment exhibited alterations in membrane protein expression, suggesting that lysine interacts with bacterial membranes to potentiate antibiotic action .

3. Nutritional Applications

Growth Promotion in Aquaculture:
An 8-week feeding trial on common carp revealed that D-Lysine could effectively support growth and nutrient utilization compared to other lysine isomers . This finding is particularly relevant for aquaculture, where amino acid supplementation is crucial for optimal fish growth.

4. Case Studies

Case Study: Tumor Treatment in Mice
A preclinical study assessed the effects of D-lysine hydrochloride on mice bearing H69 tumor xenografts. The administration of D-lysine hydrochloride (35 mg/mouse) was part of a broader treatment regimen aimed at evaluating its potential role in enhancing therapeutic outcomes against tumors . Although specific results from this study were not detailed in the search results, it underscores ongoing research into the compound's therapeutic applications.

5. Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialModerate decrease in activity but reduced toxicity to eukaryotic cells
Enhancement of β-lactam activityIncreased bactericidal effect on E. coli
Growth promotionEffective for growth in common carp
Potential tumor treatmentEvaluated in preclinical studies

Q & A

Q. How can enantiomeric purity of D-lysine hydrochloride be determined experimentally?

Enantiomeric purity is critical for chiral compounds like D-lysine hydrochloride. Use polarimetry to measure specific optical rotation: dissolve the compound in 6 N HCl (8% w/v) and compare the observed rotation to literature values (e.g., -20.6° to -21.4° at 20°C) . Complementary methods include chiral HPLC with a crown ether column or capillary electrophoresis to resolve D/L-lysine enantiomers. Validate results against certified reference standards.

Q. What are optimal protocols for handling and preparing aqueous solutions of D-lysine hydrochloride?

D-lysine hydrochloride is water-soluble (≥1 mg/mL) but hygroscopic. Store the powder at +4°C in airtight, light-protected containers to prevent decomposition . For solution preparation, use ultrapure water (18.2 MΩ·cm) and filter through a 0.22 µm membrane. Adjust pH to 7.0–7.4 with NaOH for biological assays. Document storage conditions and solution stability over time (e.g., via UV-Vis spectroscopy) .

Q. Which analytical techniques are recommended for basic characterization of D-lysine hydrochloride?

Standard characterization includes:

  • Elemental analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C₆H₁₄N₂O₂·HCl; M = 182.7 g/mol) .
  • FT-IR spectroscopy : Identify amine (-NH₂, ~3300 cm⁻¹) and carboxylate (-COO⁻, ~1600 cm⁻¹) functional groups.
  • Titrimetry : Quantify chloride ions via argentometric titration .
  • Loss on drying : Ensure ≤0.4% weight loss after desiccation .

Q. How should researchers address safety concerns when working with D-lysine hydrochloride?

Wear PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. In case of exposure:

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin contact : Rinse with water for ≥15 minutes .
  • Waste disposal : Neutralize solutions to pH 7 before disposal in approved chemical waste containers .

Advanced Research Questions

Q. How can D-lysine hydrochloride be utilized in crosslinking collagen matrices for tissue engineering?

D-lysine hydrochloride acts as a crosslinker via its ε-amino group, enhancing scaffold stability. Optimize crosslinking by:

  • Reacting with collagen in PBS (pH 7.4) at 37°C for 24–48 hours.
  • Quantifying crosslink density via ninhydrin assay (free amine reduction) or FT-IR peak shifts (amide I/II bands) .
  • Assessing mechanical properties (tensile strength, Young’s modulus) and biocompatibility (cell viability assays) .

Q. What methodologies validate the absence of L-lysine contamination in D-lysine hydrochloride batches?

Contamination by L-lysine (even at <1%) can skew biological results. Use:

  • Enzymatic assays : L-lysine-specific decarboxylases produce CO₂, detectable via manometric methods .
  • Chiral chromatography : Compare retention times with pure D- and L-lysine standards using a Chirobiotic T column .
  • Mass spectrometry : Monitor m/z ratios for enantiomer-specific fragmentation patterns .

Q. How do researchers resolve contradictions in purity criteria across different suppliers?

Discrepancies in purity claims (e.g., ≥98% vs. ≥99%) require independent validation:

  • Perform accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and reassay purity .
  • Cross-validate with ICP-MS (heavy metals ≤10 ppm) and ion chromatography (sulfate ≤0.02%) .
  • Compare lot-specific certificates of analysis (CoA) with in-house data .

Q. What experimental designs assess the biological activity of D-lysine hydrochloride in enzyme inhibition studies?

Design hypothesis-driven assays:

  • Target selection : Focus on lysine-specific enzymes (e.g., lysyl oxidase, transglutaminase) .
  • Kinetic assays : Measure IC₅₀ using fluorogenic substrates (e.g., DQ-collagen for matrix metalloproteinases).
  • Control experiments : Include L-lysine hydrochloride and D-alanine to isolate stereospecific effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysine hydrochloride, D-
Reactant of Route 2
Lysine hydrochloride, D-

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